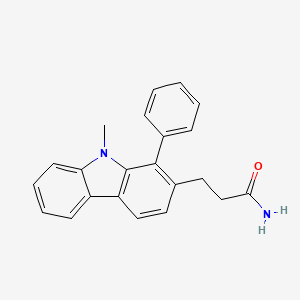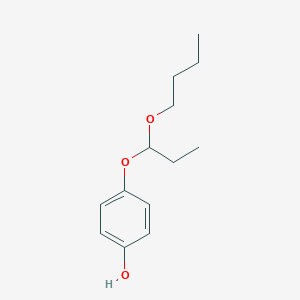![molecular formula C10H13BrS B14203218 Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]- CAS No. 835880-04-1](/img/structure/B14203218.png)
Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]- is an organic compound with a complex structure It is a derivative of benzene, where a bromine atom and an ethylthioethyl group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]- typically involves the bromination of a suitable benzene derivative followed by the introduction of the ethylthioethyl group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The ethylthioethyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The ethylthioethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, KCN, or NH3 in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents like dichloromethane (CH2Cl2).
Reduction: Reducing agents like LiAlH4 in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzene derivatives with hydrogen replacing the bromine atom.
Scientific Research Applications
Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]- involves its interaction with various molecular targets. The bromine atom and the ethylthioethyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-2-ethyl-: Similar structure but lacks the ethylthio group.
Benzene, 1-bromo-4-ethyl-: Similar structure but with the ethyl group at the 4 position.
Benzene, 1-chloro-2-[(1R)-1-(ethylthio)ethyl]-: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]- is unique due to the presence of both a bromine atom and an ethylthioethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
835880-04-1 |
|---|---|
Molecular Formula |
C10H13BrS |
Molecular Weight |
245.18 g/mol |
IUPAC Name |
1-bromo-2-[(1R)-1-ethylsulfanylethyl]benzene |
InChI |
InChI=1S/C10H13BrS/c1-3-12-8(2)9-6-4-5-7-10(9)11/h4-8H,3H2,1-2H3/t8-/m1/s1 |
InChI Key |
MCOHGWLDDPCNBP-MRVPVSSYSA-N |
Isomeric SMILES |
CCS[C@H](C)C1=CC=CC=C1Br |
Canonical SMILES |
CCSC(C)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


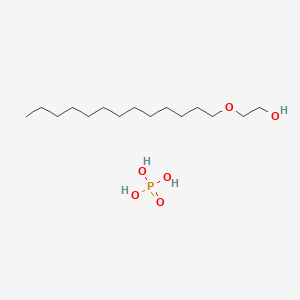
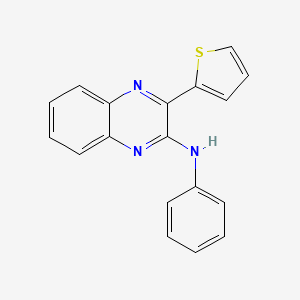
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)
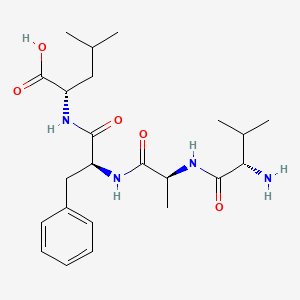
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
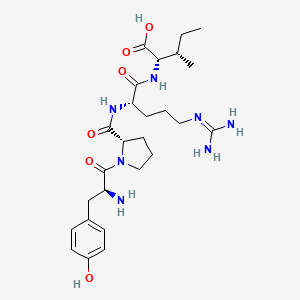
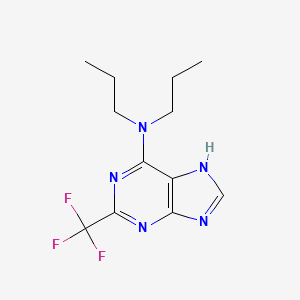
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
